1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide
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Overview
Description
1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Functional Group Modifications: Subsequent steps involve introducing the butyl group, hydroxyl group, and carboxylic acid moiety through various organic reactions such as alkylation, hydroxylation, and carboxylation.
Amide Formation: The final step involves coupling the carboxylic acid with 2,6-dimethyl-phenylamine using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The amide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: EDCI, DCC
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a basic quinoline structure.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline-3-carboxylic acid: A related compound with similar functional groups.
Uniqueness
1-Butyl-4-hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2,6-dimethyl-phenyl)-amide is unique due to its specific functional groups and structural modifications, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-4-5-13-24-17-12-7-6-11-16(17)20(25)18(22(24)27)21(26)23-19-14(2)9-8-10-15(19)3/h6-12,25H,4-5,13H2,1-3H3,(H,23,26) |
InChI Key |
IVGXJRWKQWYHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC=C3C)C)O |
Origin of Product |
United States |
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